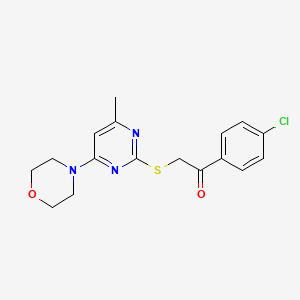

1-(4-Chlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)ethanone

Description

1-(4-Chlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)ethanone is a sulfur-containing heterocyclic compound featuring a chlorophenyl ethanone backbone linked to a substituted pyrimidine moiety via a thioether bond.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S/c1-12-10-16(21-6-8-23-9-7-21)20-17(19-12)24-11-15(22)13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHAZCOVFGGWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)ethanone typically involves the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

Introduction of the Thioether Linkage: The chlorophenyl intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Formation of the Morpholinopyrimidine Moiety: The final step involves the reaction of the thioether intermediate with 4-methyl-6-morpholinopyrimidine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thioethers and pyrimidines.

Medicine: Potential use in drug discovery and development due to its unique structure.

Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)ethanone involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the morpholinopyrimidine moiety can form hydrogen bonds with amino acid residues. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Features and Electronic Properties

- The thioether linkage may enhance stability compared to oxygen-based analogues .

- Analogues: 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (): These compounds lack the thioether bond but share the morpholine-pyrimidine scaffold. The absence of sulfur reduces lipophilicity, which may affect membrane permeability . Thiazolo[3,2-b][1,2,4]triazoles (): Compounds like 6a and 7a feature thio-linked triazole rings instead of pyrimidine. The trifluoromethyl or methoxy substituents in 7a and 8a increase electronegativity, altering dipole moments and reactivity . 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone (): This analogue replaces the pyrimidinylthio group with an anilino moiety. The dihedral angle between phenyl rings (3.14°) suggests a planar conformation, contrasting with the likely twisted geometry of the target compound due to the pyrimidine substituents .

Table 1: Structural and Electronic Comparison

Physicochemical Properties

- Melting Points: Thiazolo-triazoles exhibit wide melting point ranges (107–166°C), correlating with substituent polarity. For example, 7a (CF₃ substituent) melts at 164–166°C, while 6a (Br substituent) melts at 107–109°C . The target compound’s melting point is expected to exceed 150°C due to the rigid pyrimidine core, as seen in morpholinophenyl derivatives (e.g., : 427–428 K) .

Solubility : The morpholine group in the target compound may improve aqueous solubility compared to purely aromatic analogues like thiazolo-triazoles .

Biological Activity

1-(4-Chlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)ethanone is a synthetic compound notable for its diverse biological activities. This compound, characterized by its chlorophenyl group and morpholinopyrimidine moiety linked by a thioether bond, has attracted attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-(4-chlorophenyl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylethanone

- Molecular Formula : C17H18ClN3O2S

- Molecular Weight : 357.85 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The chlorophenyl group is believed to engage with hydrophobic pockets in proteins, while the morpholinopyrimidine moiety can form hydrogen bonds with various amino acid residues. The thioether linkage may enhance the compound's binding affinity and reactivity, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, related thioether compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's thioether structure suggests potential antimicrobial properties. Studies have demonstrated that derivatives of thioether compounds can exhibit antibacterial and antifungal activities, which may be relevant for developing new antimicrobial agents .

Other Pharmacological Effects

In addition to anticancer and antimicrobial effects, similar compounds have been reported to possess anti-inflammatory and antioxidant properties. These activities are crucial for addressing various diseases, including chronic inflammatory conditions and oxidative stress-related disorders .

Case Studies

- Anticancer Activity : A study on related morpholinopyrimidine derivatives revealed that compounds with similar structural features effectively inhibited the growth of HCT-116 colon cancer cells with an IC50 of approximately 6.2 μM. Another derivative showed activity against T47D breast cancer cells with an IC50 of 27.3 μM .

- Antimicrobial Screening : A series of thioether compounds were evaluated against common bacterial strains, showing significant inhibition compared to standard antibiotics like chloramphenicol. This suggests that the thioether linkage might enhance the antimicrobial efficacy of these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-(methylthio)ethanone | Lacks morpholinopyrimidine moiety | Moderate antibacterial activity |

| 1-(4-Chlorophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethanone | Lacks morpholine ring | Reduced anticancer activity |

| 1-(4-Chlorophenyl)-2-((4-morpholinopyrimidin-2-yl)thio)ethanone | Lacks methyl group on pyrimidine ring | Comparable activity but less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.